N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine
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Overview
Description
N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine ring substituted with bis(4-ethylphenyl)amino groups and a glycine moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. One common method involves the reaction of cyanuric chloride with 4-ethylphenylamine under controlled conditions to form the bis(4-ethylphenyl)amino-substituted triazine. This intermediate is then reacted with glycine to yield the final product. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted triazines.
Scientific Research Applications
N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism by which N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bis(4-ethylphenyl)amino groups may enhance the compound’s binding affinity and specificity, while the glycine moiety can facilitate interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
- 4-(bis(4-ethynylphenyl)amino)benzaldehyde
- 4,4’-BIS(N-ETHYL-N-METHYLAMINO)BENZOPHENONE
Uniqueness
N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine stands out due to its combination of a triazine ring with bis(4-ethylphenyl)amino groups and a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H24N6O2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C21H24N6O2/c1-3-14-5-9-16(10-6-14)23-20-25-19(22-13-18(28)29)26-21(27-20)24-17-11-7-15(4-2)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,28,29)(H3,22,23,24,25,26,27) |
InChI Key |
VIBVQRSZJXVLAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)CC |
Origin of Product |
United States |
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